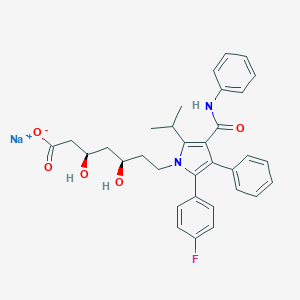
Atorvastatine sodique
Vue d'ensemble
Description
Atorvastatin Sodium is the sodium salt of atorvastatin, a synthetic lipid-lowering agent. Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis. This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels. Like other statins, atorvastatin may also display direct antineoplastic activity, possibly by inhibiting farnesylation and geranylgeranylation of proteins such as small GTP-binding proteins, which may result in the arrest of cells in the G1 phase of the cell cycle. This agent may also sensitize tumor cells to cyctostatic drugs, possibly through the mTOR-dependent inhibition of Akt phosphorylation.
Applications De Recherche Scientifique
Traitement de l'hyperlipidémie
L'atorvastatine sodique, un type de statine, est principalement utilisée dans le traitement de l'hyperlipidémie . L'hyperlipidémie est une affection caractérisée par des niveaux remarquablement plus élevés de lipoprotéines de très basse densité, de lipoprotéines de basse densité, de lipoprotéines de densité intermédiaire, de triglycérides et de cholestérol dans la circulation sanguine . Les statines, qui appartiennent aux inhibiteurs de la HMG-CoA réductase, sont préférées pour la prévention primaire de l'hyperlipidémie, en particulier pour les personnes présentant un risque plus élevé de développer une maladie cardiaque .
Réduction du risque cardiovasculaire
Les statines sont l'agent pharmaceutique de première ligne dans la prise en charge de l'hypercholestérolémie et de la réduction du risque cardiovasculaire (CV) . Des études décrivant une réduction du risque CV indépendante de l'abaissement du LDL-cholestérol ont suscité un intérêt pour les mécanismes pléiotropes des statines .
Abaissement des niveaux d'aldostérone
Des études récentes ont démontré que l'administration de statines chez les modèles animaux abaisse les niveaux d'aldostérone . Une association entre l'utilisation de statines et une réduction des niveaux d'aldostérone a été observée dans deux cohortes humaines, les statines lipophiles affichant un effet plus important que les statines hydrophiles .
Supports médicamenteux nanoparticulaires
Les progrès récents et les résultats des supports médicamenteux nanoparticulaires pour les statines dans le traitement de l'hyperlipidémie ont été discutés . Cela pourrait potentiellement améliorer la délivrance et l'efficacité du médicament.
Méthodes analytiques
L'this compound et ses substances apparentées ont été utilisées dans le développement de nouvelles méthodes MEKC pour la séparation et la quantification simultanée .
Recherche sur la formulation
L'this compound est également utilisée dans la recherche sur la formulation. Par exemple, les spectres FTIR ont révélé qu'il n'y a pas d'interaction entre le médicament et les excipients de formulation <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3
Mécanisme D'action
Target of Action
Atorvastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
Atorvastatin sodium is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin sodium reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes . The increased expression of these receptors enhances the uptake of LDL from the blood, thereby reducing plasma concentrations of LDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by atorvastatin sodium is the mevalonate pathway . This pathway is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, atorvastatin sodium disrupts this pathway, leading to reduced production of these lipids .
Pharmacokinetics
Atorvastatin sodium is highly soluble and permeable, and the drug is completely absorbed after oral administration . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin acid is 381L, and plasma protein binding exceeds 98% . The total plasma clearance of atorvastatin acid is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of atorvastatin acid .
Result of Action
The primary result of atorvastatin sodium’s action is a significant reduction in LDL cholesterol and total cholesterol levels . Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular diseases, including myocardial infarction and stroke .
Action Environment
The action of atorvastatin sodium can be influenced by various environmental factors. For instance, food decreases the absorption rate of atorvastatin acid after oral administration . Additionally, drug-drug interactions with potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated .
Safety and Hazards
Orientations Futures
Statins like Atorvastatin have been proven to be effective in the prevention of atherosclerotic vascular disease events . Future research may focus on understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .
Analyse Biochimique
Biochemical Properties
Atorvastatin sodium functions as an HMG-CoA reductase inhibitor, playing a crucial role in biochemical reactions related to lipid metabolism. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, atorvastatin sodium effectively reduces the levels of these lipids in the bloodstream.
Cellular Effects
Atorvastatin sodium exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, atorvastatin sodium has been shown to reduce the activity of erythrocyte sodium-lithium countertransport (Na+/Li+ CT) in hyperlipidemic patients, which is associated with decreased blood pressure levels and improved insulin resistance . Additionally, atorvastatin sodium affects hematological and inflammatory parameters, leading to decreased levels of pro-inflammatory cytokines and adhesion molecules .
Molecular Mechanism
The molecular mechanism of atorvastatin sodium involves its action as an HMG-CoA reductase inhibitor. By binding to the active site of HMG-CoA reductase, atorvastatin sodium blocks the binding of HMG-CoA, thereby reducing cholesterol synthesis in hepatocytes . This inhibition leads to a decrease in the production of mevalonate, a precursor for cholesterol and other isoprenoids . Consequently, atorvastatin sodium lowers cholesterol levels and exerts its lipid-lowering effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atorvastatin sodium have been observed to change over time. Short-term treatment with atorvastatin sodium has been associated with significant reductions in total cholesterol, triglycerides, LDL-cholesterol, and apolipoprotein B concentrations . Additionally, atorvastatin sodium has been shown to improve insulin resistance and reduce blood pressure levels in hyperlipidemic patients . These effects are independent of concomitant changes in lipid parameters and are observed within a few weeks of treatment .
Dosage Effects in Animal Models
The effects of atorvastatin sodium vary with different dosages in animal models. High-dose atorvastatin sodium has been shown to reduce oxidative stress and inflammation in a model of kidney transplant in rats . The dosage-dependent effects of atorvastatin sodium include improved oxidative stress markers, increased antioxidant enzyme activity, and reduced inflammatory markers . These findings suggest that higher doses of atorvastatin sodium may have additional benefits beyond lipid-lowering effects.
Metabolic Pathways
Atorvastatin sodium is involved in several metabolic pathways, including its metabolism by cytochrome P450 enzymes. It is extensively metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products . The primary enzyme responsible for its metabolism is CYP3A4/5 . Additionally, atorvastatin sodium interacts with transporters such as organic anion transporting polypeptides (OATP) and sodium-dependent taurocholate co-transporting polypeptide (NTCP), which mediate its hepatic uptake and efflux .
Transport and Distribution
Atorvastatin sodium is transported and distributed within cells and tissues through various mechanisms. It is subject to extensive first-pass metabolism in the gut wall and liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin sodium is 381 liters, and it exhibits high plasma protein binding (>98%) . These properties influence its distribution and accumulation within different tissues.
Subcellular Localization
The subcellular localization of atorvastatin sodium and its effects on activity or function have been studied in various cell types. For example, atorvastatin sodium has been shown to inhibit the nuclear localization and activation of Yes-associated protein (YAP) in leukemia cells . This inhibition is associated with the antileukemia activity of atorvastatin sodium and suggests its potential therapeutic applications beyond lipid-lowering effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Atorvastatin sodium involves multi-step organic reactions. The key steps include the formation of the lactone ring, introduction of the fluorophenyl group, reduction of the lactone ring, and formation of the sodium salt.", "Starting Materials": [ "3,5-Dihydroxybenzoic acid", "4-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxylic acid", "4-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine", "5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Tetrahydrofuran", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 3,5-Dihydroxybenzoic acid is converted to its methyl ester by reacting with methanol and sulfuric acid.", "Step 2: The methyl ester is then reacted with 4-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxylic acid in the presence of acetic anhydride and sulfuric acid to form a lactone ring.", "Step 3: The lactone ring is reduced to form 4-(4-Fluorophenyl)-2-oxo-1,3-oxazolidine using sodium borohydride as a reducing agent.", "Step 4: 5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is reacted with the fluorophenyl compound in the presence of tetrahydrofuran and hydrochloric acid to introduce the fluorophenyl group.", "Step 5: The final step involves the formation of the sodium salt of Atorvastatin by reacting the compound with sodium hydroxide in water and then isolating the product using ethyl acetate and sodium chloride." ] } | |
Numéro CAS |
134523-01-6 |
Formule moléculaire |
C33H35FN2NaO5 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1 |
Clé InChI |
PMXVEIDZHIBOFG-CNZCJKERSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na] |
| 849811-78-5 | |
Synonymes |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Monosodium Salt; [R-(R*,R*)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


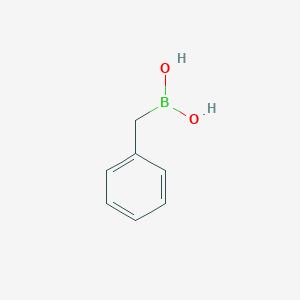
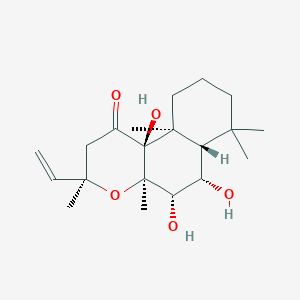
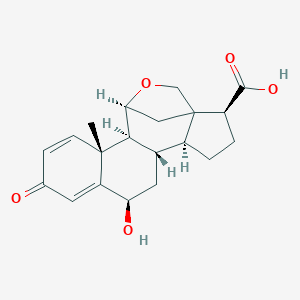

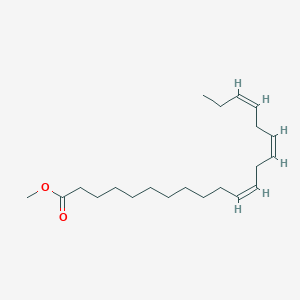
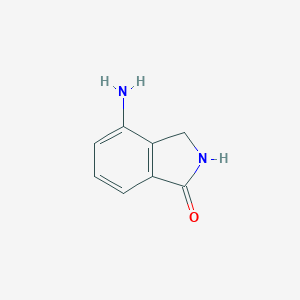
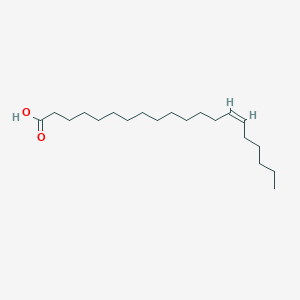
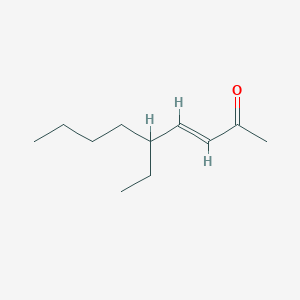
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
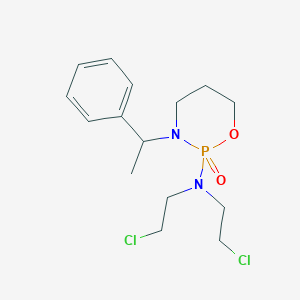
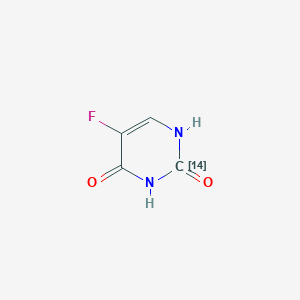
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
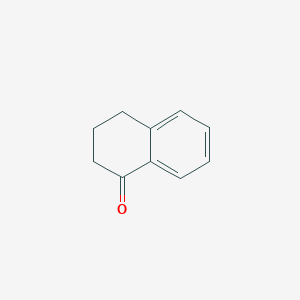
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)
